
4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Overview
Description
4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a useful research compound. Its molecular formula is C15H14BrN and its molecular weight is 288.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
OLED Applications
4-Bromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives have significant applications in the field of organic light-emitting diodes (OLEDs). They are used in the development of host materials for phosphorescent OLEDs due to their ability to retain triplet energy and contribute to the thermal and morphological stabilities of the host material. This application enhances the performance of blue and red phosphorescent OLEDs, achieving notable external quantum efficiencies (Liu et al., 2016)(Liu et al., 2016).
Synthesis of Novel Compounds
The compound is utilized in the synthesis of novel materials, particularly in the creation of efficient blue thermally activated delayed fluorescence (TADF) emitters. The bulky acridine moieties of this compound, when linked with triarylboron groups, lead to the construction of molecules with high photoluminescent quantum yields and distinct TADF characteristics. These properties are crucial for the development of solution-processed OLEDs exhibiting blue emissions (Chen et al., 2021)(Chen et al., 2021).
Exciton Blocking Layer in OLEDs
In the context of OLEDs, a derivative of this compound, namely 9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine, is used as a high triplet energy material. This material functions as an exciton blocking layer in blue phosphorescent OLEDs, contributing to improved quantum efficiency and enhanced device lifespan (Seo et al., 2015)(Seo et al., 2015).
Bipolar Compounds for OLEDs
Another application of 9,9-dimethyl-9,10-dihydroacridine derivatives is in the design of bipolar compounds for OLEDs. These compounds, when synthesized and applied in OLEDs, show high efficiency and impressive device performance, particularly in green phosphorescent OLEDs. This application demonstrates the versatility of acridine derivatives in the field of optoelectronics (Reddy et al., 2016)(Reddy et al., 2016).
Properties
IUPAC Name |
4-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYOJVEASEYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


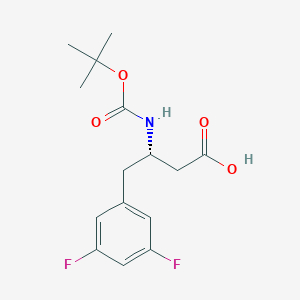
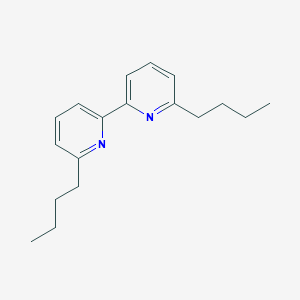
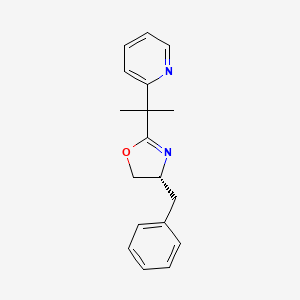
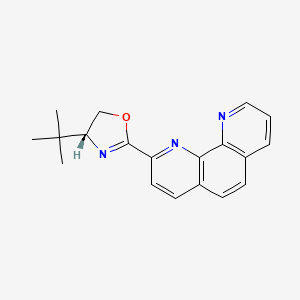

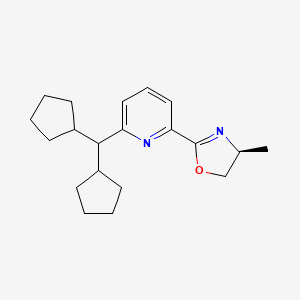
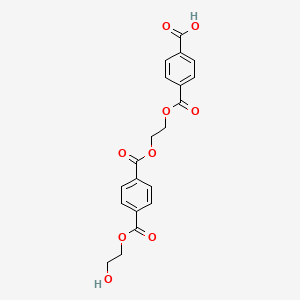
![5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8246396.png)
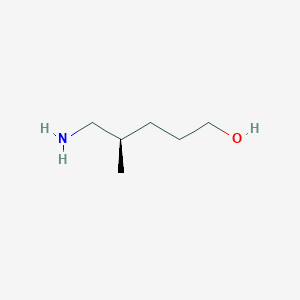


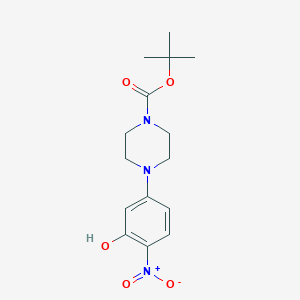
![5,7-Dichloro-6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8246435.png)

